Ethyl 2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a thiophene ring, and an amide linkage. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran and thiophene intermediates, followed by their coupling through amide bond formation. Key steps may include:
Synthesis of Benzofuran Intermediate: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Synthesis of Thiophene Intermediate: Thiophene rings can be synthesized via the Gewald reaction, which involves the condensation of ketones with α-cyanoesters in the presence of sulfur.
Coupling Reaction: The benzofuran and thiophene intermediates are coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzofuran and thiophene rings can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
ETHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and thiophene rings can engage in π-π stacking interactions, while the amide linkage can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(5-ethyl-1-benzofuran-3-yl)acetic acid.
Thiophene Derivatives: Compounds such as 4-phenylthiophene-3-carboxylic acid.
Uniqueness
ETHYL 2-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of benzofuran and thiophene rings linked by an amide bond. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H23NO4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H23NO4S/c1-3-16-10-11-21-19(12-16)18(14-30-21)13-22(27)26-24-23(25(28)29-4-2)20(15-31-24)17-8-6-5-7-9-17/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,27) |
InChI Key |
SJGDBBOGSFJBLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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